2-[[4-(4-chlorophenyl)sulfonyl-2-(4-fluorophenyl)-1,3-oxazol-5-yl]sulfanyl]-N-(4-fluorophenyl)acetamide
Description
Properties
IUPAC Name |
2-[[4-(4-chlorophenyl)sulfonyl-2-(4-fluorophenyl)-1,3-oxazol-5-yl]sulfanyl]-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClF2N2O4S2/c24-15-3-11-19(12-4-15)34(30,31)22-23(32-21(28-22)14-1-5-16(25)6-2-14)33-13-20(29)27-18-9-7-17(26)8-10-18/h1-12H,13H2,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJQHQOPRBFTLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=C(O2)SCC(=O)NC3=CC=C(C=C3)F)S(=O)(=O)C4=CC=C(C=C4)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClF2N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-(4-chlorophenyl)sulfonyl-2-(4-fluorophenyl)-1,3-oxazol-5-yl]sulfanyl]-N-(4-fluorophenyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the oxazole ring, followed by the introduction of the sulfonyl and thio groups. The final step usually involves the acylation of the amine group with 4-fluorophenylacetic acid. Reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar reaction steps as in the laboratory. industrial methods would focus on optimizing cost, efficiency, and scalability. Techniques such as continuous flow synthesis and automated reactors might be employed to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
2-[[4-(4-chlorophenyl)sulfonyl-2-(4-fluorophenyl)-1,3-oxazol-5-yl]sulfanyl]-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[[4-(4-chlorophenyl)sulfonyl-2-(4-fluorophenyl)-1,3-oxazol-5-yl]sulfanyl]-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical features of the target compound and its analogs:
Key Observations:
Heterocyclic Core Diversity :
- The target compound’s 1,3-oxazole core offers rigidity and planar geometry, contrasting with the saturated thiadiazole in Analog 1 and the fused imidazothiazole in Analog 2. These differences influence electronic properties and binding modes .
- Analog 3’s imidazole ring allows for hydrogen bonding via the NH group, absent in the fully substituted oxazole of the target compound .
Halogenation: All compounds feature fluorophenyl groups, but the target compound uniquely combines fluorine and chlorine, which may optimize hydrophobic interactions in biological systems .
Research Findings and Structural Insights
- Crystallographic Analysis :
SHELX software (e.g., SHELXL) has been widely used to refine structures of similar compounds, such as Analog 2, confirming the planar geometry of fluorophenyl-acetamide derivatives . Enantiomorph-polarity parameters (e.g., Flack’s x) ensure accurate stereochemical assignments in chiral analogs . - Bioactivity Predictions: The sulfonyl group in the target compound may mimic sulfonamide drugs (e.g., COX-2 inhibitors), while the sulfanyl group could act as a redox-active site modifier.
Biological Activity
The compound 2-[[4-(4-chlorophenyl)sulfonyl-2-(4-fluorophenyl)-1,3-oxazol-5-yl]sulfanyl]-N-(4-fluorophenyl)acetamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. Its complex structure includes multiple pharmacophores that may contribute to its biological efficacy.
- Molecular Formula : C17H12ClFN2O4S2
- Molecular Weight : 426.9 g/mol
- Purity : Typically 95% .
Biological Activity Overview
Recent studies have highlighted the following biological activities associated with this compound:
-
Anticancer Activity :
- The compound has demonstrated significant anticancer properties, particularly against various cancer cell lines. It acts by inducing apoptosis and inhibiting cell proliferation through multiple pathways, including the modulation of signaling pathways involved in cell survival and death .
- A study indicated that derivatives of this compound exhibited strong cytotoxic effects on cancer cells, suggesting its potential as a lead compound in cancer therapy .
-
Antimicrobial Activity :
- The compound has shown moderate to strong antibacterial activity against several strains, including Salmonella typhi and Bacillus subtilis. The mechanism of action is believed to involve the inhibition of bacterial enzyme systems .
- In vitro studies have reported varying degrees of effectiveness against different bacterial strains, indicating a broad spectrum of activity .
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Enzyme Inhibition :
- It has been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. Strong inhibitory activity against urease suggests potential applications in treating conditions like urinary tract infections .
- The binding interactions with bovine serum albumin (BSA) further support its pharmacological relevance, indicating good bioavailability and distribution characteristics .
Structure-Activity Relationship (SAR)
The biological activity of sulfonamide derivatives often relies on their structural characteristics. The presence of the chlorophenyl and fluorophenyl groups enhances lipophilicity and may improve binding affinity to biological targets. The oxazole ring contributes to the overall stability and reactivity of the molecule, making it a promising candidate for further development .
Case Studies
- Anticancer Studies :
- In a recent study, derivatives similar to this compound were tested against various cancer cell lines, showing IC50 values in the micromolar range. These studies utilized both in vitro assays and computational modeling to predict interactions with key oncogenic pathways .
- Antimicrobial Screening :
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
